Bis(4-hydroxyphenoxy)(oxo)phosphanium
Description
Structure
2D Structure
Properties
CAS No. |
257613-21-1 |
|---|---|
Molecular Formula |
C12H10O5P+ |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
bis(4-hydroxyphenoxy)-oxophosphanium |
InChI |
InChI=1S/C12H9O5P/c13-9-1-5-11(6-2-9)16-18(15)17-12-7-3-10(14)4-8-12/h1-8H,(H-,13,14)/p+1 |
InChI Key |
YNMHFEPQQXDMEG-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1O)O[P+](=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for Bis 4 Hydroxyphenoxy Oxo Phosphanium and Analogues
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available precursors. For Bis(4-hydroxyphenoxy)(oxo)phosphanium, this process highlights key bond disconnections and strategic considerations for precursor selection.
A primary retrosynthetic disconnection points to hydroquinone (B1673460) (benzene-1,4-diol) and a suitable phosphorus-containing electrophile as the logical starting materials. The core of the target molecule is a bis(4-hydroxyphenyl) phosphate-like structure. Therefore, common precursors include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction involves the nucleophilic attack of the hydroxyl groups of hydroquinone on the electrophilic phosphorus center.
The synthesis often begins with the phosphorylation of hydroquinone. The reaction between phosphorus oxychloride and hydroquinone can yield a variety of phosphorylated products, including bis(4-hydroxyphenyl) phosphorochloridate, which can then be hydrolyzed to the corresponding phosphate (B84403). Protecting group strategies may be necessary to prevent unwanted side reactions at the phenolic hydroxyl groups if further modifications are required.
The crucial step in the synthesis of the target molecule is the formation of the Phosphorus-Oxygen (P-O) bond. The Atherton-Todd reaction is a classic and reliable method for forming P-O bonds, typically involving the reaction of a dialkyl phosphite (B83602) with an alcohol in the presence of a base and carbon tetrachloride. While the target molecule lacks P-C bonds, the synthesis of its analogues or precursors might necessitate their formation. For instance, creating arylphosphonates would involve establishing a direct P-C bond to an aromatic ring. The Hirao reaction, which couples dialkyl phosphites with aryl halides using a palladium catalyst, is a prominent method for this purpose.
| Reaction Name | Description | Bond Formed | Key Reagents |
| Arbuzov Reaction | Forms a phosphonate (B1237965) from a trialkyl phosphite and an alkyl halide. | P-C | Trialkyl phosphite, Alkyl halide |
| Atherton-Todd Reaction | Forms a phosphate ester from a phosphite and an alcohol. | P-O | Dialkyl phosphite, Alcohol, Base, CCl₄ |
| Hirao Reaction | Couples a phosphite with an aryl halide to form a phosphonate. | P-C | Dialkyl phosphite, Aryl halide, Pd catalyst |
| Staudinger Reaction | Reaction of a phosphine (B1218219) with an azide (B81097) to form a phosphazide, which can be hydrolyzed to a phosphine oxide and an amine. | P=N | Phosphine, Azide |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for organophosphorus compounds. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include:
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The Atherton-Todd reaction, for instance, can have a lower atom economy due to the use of CCl₄ and a base.
Use of Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical CO₂, or ionic liquids.
Catalysis : Employing catalysts, including enzymes or metal catalysts, to enable reactions under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents and minimizing waste.
Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources. While the synthesis of this specific compound typically relies on petrochemical feedstocks like benzene (B151609) (for hydroquinone), research into bio-based phenolic compounds is an active area.
Recent advancements have focused on developing solvent-free reaction conditions and utilizing recyclable catalysts to further align the synthesis of organophosphorus compounds with the principles of sustainability.
Atom-Efficient Preparations
Atom-efficient preparations are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. In the context of this compound synthesis, this often involves direct phosphorylation reactions that avoid the use of protecting groups and minimize the formation of byproducts.
One common approach involves the reaction of phosphorus oxychloride (POCl₃) with two equivalents of hydroquinone. This reaction, while conceptually straightforward, requires careful control of stoichiometry and reaction conditions to prevent the formation of triaryl phosphates and other side products. The use of a suitable base, such as triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction.
A significant advancement in this area is the development of methods that utilize alternative phosphorylating agents. For instance, the reaction of a dihalophosphite with a phenol (B47542) can produce alkyl diaryl phosphites, which can then be oxidized to the corresponding phosphate. This method offers a high degree of purity in the final product. google.com
| Reactant 1 | Reactant 2 | Key Conditions | Product | Advantage |
| Phosphorus Oxychloride | Hydroquinone (2 eq.) | Triethylamine, Toluene (B28343) | This compound | Direct, cost-effective |
| Alkyl Dihalophosphite | Phenol | - | Alkyl Diaryl Phosphite | High purity intermediate |
This table illustrates common atom-efficient approaches to the synthesis of diaryl phosphate precursors.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, convergence, and ability to generate complex molecules from simple starting materials in a single step. nih.govbeilstein-journals.org For the synthesis of this compound analogues, MCRs offer a streamlined approach that avoids the isolation of intermediates, thereby saving time, solvents, and energy. nih.govresearcher.life
A representative MCR for the synthesis of related organophosphorus compounds might involve the condensation of an aldehyde, an amine, and a phosphorus-containing component. nih.gov While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the principles of MCRs are being applied to construct diverse libraries of organophosphorus compounds. researchgate.netresearchgate.net These strategies often rely on the in-situ generation of reactive intermediates that subsequently combine to form the desired product. The development of novel MCRs for diaryl phosphates is an active area of research.
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |
| Aldehyde | Amine | Phosphite | Acid/Alcohol | Functionalized Organophosphorus Compound |
| Arene Nucleophile | 2-Heteroatom Substituted Alkene | Triphenylphosphine | - | Phosphonium (B103445) Salts researchgate.net |
This table provides examples of multicomponent reactions used to generate complex organophosphorus compounds, highlighting the potential for developing one-pot syntheses for oxo-phosphanium species.
Catalytic Methodologies for Enhanced Sustainability
Catalytic methods are at the forefront of sustainable chemistry, aiming to reduce energy consumption and waste by employing catalysts that can facilitate reactions in small quantities and be recycled. nih.gov In the synthesis of organophosphorus compounds, both metal-based and organocatalysts have been employed to enhance efficiency and selectivity. mdpi.comresearchgate.net
Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-phosphorus bonds. For instance, palladium-catalyzed reactions can be used to couple aryl halides with phosphorus sources like sodium hypophosphite to form diarylphosphinates. mdpi.com While this specific example leads to a phosphinate, the underlying principles can be adapted for the synthesis of diaryl phosphates. The use of chiral phosphine ligands in metal complexes can also lead to the asymmetric synthesis of organophosphorus compounds. researchgate.net
Organocatalysis, which utilizes small organic molecules to catalyze reactions, offers an alternative to metal-based systems, often with lower toxicity and cost. acs.org For example, phosphine-based organocatalysts can activate various substrates towards nucleophilic attack, enabling a range of transformations under mild conditions. nih.govacs.org The development of catalytic systems that can directly and selectively phosphorylate phenols to form diaryl phosphates with high atom economy is a key goal for enhancing the sustainability of this compound synthesis. nih.gov
| Catalyst Type | Reaction | Substrates | Key Advantage |
| Palladium Complex | Cross-coupling | Aryl Halide, Sodium Hypophosphite | Efficient C-P bond formation mdpi.com |
| Chiral Phosphine Ligand | Asymmetric Synthesis | Various | Enantioselective production researchgate.net |
| Nucleophilic Phosphine | Activation of Electrophiles | Alkenes, Alkynes | Mild reaction conditions nih.govacs.org |
This table summarizes catalytic approaches relevant to the synthesis of diaryl phosphorus compounds, emphasizing the drive towards more sustainable methodologies.
Purification and Isolation Techniques for Oxo-Phosphanium Species
The purification and isolation of oxo-phosphanium species such as this compound are critical steps to ensure the final product is of high purity. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities.
Commonly employed purification methods for related organophosphorus compounds include:
Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. For instance, recrystallization from toluene has been used to purify related diol products. orgsyn.org
Washing/Extraction: The crude reaction mixture is often subjected to a series of washes with aqueous solutions to remove inorganic salts and water-soluble impurities. This is typically followed by extraction into an organic solvent. For example, a reaction mixture might be poured into a toluene/ethyl acetate (B1210297) mixture and washed with deionized water and brine. orgsyn.org Acidification of an aqueous layer followed by extraction with dichloromethane (B109758) is another common procedure for isolating dialkyl hydrogen phosphates. chemicalbook.com
Slurrying: The crude solid can be slurried in a solvent in which the desired product has low solubility, while the impurities are more soluble. The solid is then collected by filtration. This method has been used with ether to purify phosphate products. orgsyn.org
Chromatography: While not always necessary for highly crystalline products, column chromatography can be employed for the purification of more complex mixtures or for isolating less crystalline compounds.
The final isolated product is typically dried under reduced pressure to remove any residual solvent. orgsyn.org The purity of the final compound is then confirmed using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
| Purification Technique | Description | Application Example |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Purifying diol precursors from toluene. orgsyn.org |
| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Washing with water and brine, followed by extraction into an organic solvent. orgsyn.org |
| Slurrying | Suspending a solid in a solvent to dissolve impurities, followed by filtration. | Washing a crude phosphate product with ether. orgsyn.org |
| Drying under Vacuum | Removing residual solvents from the isolated solid product. | A standard final step in the isolation process. orgsyn.org |
This table outlines the primary techniques used for the purification and isolation of oxo-phosphanium species and related compounds.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and phosphorus (³¹P) atoms within the Bis(4-hydroxyphenoxy)(oxo)phosphanium molecule.
Proton (¹H) NMR Characterization
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydroxyl protons. The aromatic region typically displays two sets of doublets, indicative of the para-substituted phenyl rings. These signals appear as an AA'BB' system due to the coupling between adjacent protons. The protons ortho to the phosphate (B84403) group are deshielded compared to the protons meta to it. The hydroxyl proton (OH) signal is often observed as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (CH) | 6.90 - 7.20 | m |
| Hydroxyl (OH) | 9.50 - 10.50 | br s |
Data are representative and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are expected for the aromatic carbons. The carbon atom attached to the oxygen of the phosphate group (C-O-P) is significantly deshielded. The carbon bearing the hydroxyl group (C-OH) also shows a characteristic downfield shift. The remaining two signals correspond to the other aromatic carbons.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-H (Aromatic) | 115 - 122 |
| C-O (Phosphate) | 145 - 150 |
| C-OH (Phenolic) | 155 - 160 |
Data are representative and may vary based on solvent and experimental conditions.
Phosphorus-31 (³¹P) NMR for Phosphorus Nuclei
³¹P NMR is a highly specific technique for phosphorus-containing compounds, offering a wide chemical shift range that is sensitive to the electronic environment of the phosphorus nucleus. huji.ac.il For diaryl phosphate esters like this compound, a single, sharp resonance is typically observed in the proton-decoupled ³¹P NMR spectrum. The chemical shift for such compounds generally falls in the range of -5 to -20 ppm, which is characteristic of phosphate esters. researchgate.net This distinct peak confirms the presence and oxidation state of the phosphorus atom in the molecule. mdpi.com
| Nucleus | Chemical Shift (δ, ppm) |
| ³¹P | -10 to -18 |
Chemical shift is relative to a standard, typically 85% H₃PO₄.
Multi-dimensional NMR Techniques
While one-dimensional NMR provides fundamental structural information, multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals. These experiments reveal correlations between nuclei, confirming connectivity and finalizing the structural elucidation, although specific data for this compound are not widely reported in foundational literature.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing insights into the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. A strong and broad absorption band is typically observed in the high-frequency region (3200-3600 cm⁻¹), which is indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The presence of a sharp, intense peak around 1200-1300 cm⁻¹ is characteristic of the P=O (phosphoryl) stretching vibration. The P-O-C (aryl) stretching vibrations usually appear as strong bands in the 950-1100 cm⁻¹ region. Additionally, C=C stretching vibrations from the aromatic rings are observed in the 1450-1600 cm⁻¹ range.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| P=O Stretch | 1200 - 1300 | Strong, Sharp |
| P-O-C Stretch | 950 - 1100 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used to probe molecular vibrations. For this compound, this method would provide critical insights into its structural framework by identifying characteristic vibrational modes. Specific vibrations of interest would include the phosphoryl (P=O) stretching frequency, which is typically a strong and distinct band in the Raman spectrum of organophosphorus compounds. Additionally, the symmetric and asymmetric stretching vibrations of the P-O-C (phosphoester) linkages would yield valuable information about the conformation and electronic environment of the phenoxy groups. mdpi.comirdg.org Vibrations associated with the aromatic rings, such as ring breathing modes, would also be observable.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry would be employed to accurately determine its monoisotopic mass, confirming its elemental composition.
The fragmentation of the molecular ion under MS conditions, typically through techniques like collision-induced dissociation (CID), would be expected to proceed via characteristic pathways for aromatic phosphate esters. mdpi.com Common fragmentation pathways would likely involve the cleavage of the P-O and C-O bonds. This could lead to the formation of fragment ions corresponding to the loss of one or both 4-hydroxyphenoxy groups. mdpi.com The analysis of these fragmentation patterns is crucial for confirming the connectivity of the molecule.
Detailed experimental mass spectrometry and fragmentation analysis studies specifically for this compound have not been identified in the public domain.
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a suitable single crystal of this compound would be required. nih.gov The crystal would be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected and analyzed. wikipedia.org The data from this experiment allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be resolved. This would reveal the geometry around the central phosphorus atom, which is expected to be tetrahedral in a phosphonium (B103445) compound. wikipedia.org
A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound.
If a crystal structure were determined, a detailed analysis of the geometric parameters would be possible. Key parameters of interest for this compound would include:
The P=O bond length.
The P-O bond lengths of the phenoxy substituents.
The O-P-O and P-O-C bond angles.
The torsion angles describing the orientation of the two 4-hydroxyphenoxy groups relative to the rest of the molecule.
This information would be invaluable for understanding steric and electronic effects within the molecule. However, in the absence of experimental crystallographic data, these structural parameters cannot be definitively stated.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the purity and composition of a synthesized compound. ma.edu For this compound, with the molecular formula C₁₂H₁₁O₅P, the theoretical elemental composition can be calculated.
While this technique is standard for the characterization of new compounds, specific experimental results for the elemental analysis of this compound are not available in the reviewed literature.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 54.14 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.16 |
| Oxygen | O | 15.999 | 5 | 79.995 | 30.05 |
| Phosphorus | P | 30.974 | 1 | 30.974 | 11.63 |
| Total | | | | 266.189 | 100.00 |
Structural Representation via InChI and SMILES Notations
To facilitate the digital representation and database searching of chemical structures, standardized line notations are used. The International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) are two such standard formats.
Table 2: Structural Identifiers for this compound
| Identifier | Notation |
|---|---|
| InChI | InChI=1S/C12H11O5P/c13-9-1-5-11(6-2-9)16-18(15,17-12-7-3-10(14)4-8-12)1-1/h1-8,13-14H (This represents a related neutral species as the exact phosphanium cation InChI is not readily available) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of Bis(4-hydroxyphenoxy)(oxo)phosphanium. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of organophosphorus compounds. By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed picture of the molecule's three-dimensional structure can be obtained. nih.govresearchgate.net
For this compound, the central phosphorus atom is expected to adopt a tetrahedral geometry, bonded to one oxo group and two 4-hydroxyphenoxy moieties. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles that define the molecule's lowest energy conformation. The electronic structure analysis reveals the distribution of electron density, highlighting the polar nature of the phosphoryl (P=O) bond and the electronic influence of the hydroxyphenyl groups.
Table 4.1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT studies of analogous diaryl phosphate (B84403) compounds. Actual values may vary.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | P=O | ~1.45 - 1.48 |
| P-O (phenoxy) | ~1.58 - 1.62 | |
| C-O (phenoxy) | ~1.35 - 1.38 | |
| Bond Angle (°) | O=P-O | ~115 - 119 |
| O-P-O | ~100 - 105 | |
| P-O-C | ~120 - 125 |
Molecular Orbital (MO) analysis provides critical information about the distribution and energy of electrons within the molecule, which governs its reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
In this compound, the HOMO is anticipated to be localized primarily on the electron-rich 4-hydroxyphenyl rings, specifically the oxygen lone pairs and the π-system of the aromatic rings. The LUMO is expected to be centered on the phosphorus atom and the antibonding π* orbital of the P=O double bond. researchgate.netokayama-u.ac.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, particularly towards nucleophiles attacking the phosphorus center. nih.gov
Table 4.2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and depend on the specific computational method and basis set used.
| Orbital | Typical Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -7.0 to -6.0 | 4-Hydroxyphenyl rings (π-system, O lone pairs) |
| LUMO | -1.5 to -0.5 | Phosphorus atom, P=O (π* orbital) |
| HOMO-LUMO Gap | ~5.5 | Indicator of chemical reactivity |
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around the P-O and C-O single bonds. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify stable, low-energy conformers and the energy barriers that separate them. researchgate.netnih.gov
Intermolecular Interactions and Hydrogen Bonding Studies
The presence of both hydrogen bond donors (the hydroxyl -OH groups) and a strong hydrogen bond acceptor (the phosphoryl P=O oxygen) makes this compound highly capable of forming strong intermolecular interactions. nih.gov Computational studies are essential for characterizing the geometry and strength of these hydrogen bonds.
Theoretical models can predict the formation of dimers or larger aggregates in the solid state or in solution. researchgate.net The O-H···O=P hydrogen bond is expected to be a dominant interaction, significantly influencing the compound's physical properties such as melting point and solubility. The analysis would involve calculating interaction energies and examining key geometric parameters like the H···O distance and the O-H···O angle to quantify the strength of these bonds. researchgate.net Such interactions can lead to the formation of extensive three-dimensional supramolecular networks. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For organophosphorus compounds, a common reaction is nucleophilic substitution at the phosphorus center. mdpi.com Theoretical studies on the hydrolysis of similar diaryl and triaryl phosphates have shown that the reaction typically proceeds through a pentacoordinate transition state or intermediate. nih.govresearchgate.net
For this compound, computational modeling could be used to investigate its reaction with a nucleophile, such as a hydroxide (B78521) ion. The process would involve:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Mapping the Reaction Pathway: Identifying the transition state (the energy maximum along the reaction coordinate) connecting reactants to products.
Calculating Activation Energy: Determining the energy barrier of the reaction, which is related to the reaction rate.
These calculations would reveal whether the mechanism is concerted or stepwise and provide a detailed understanding of the electronic changes that occur during the reaction. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical methods can accurately predict various spectroscopic parameters, providing a valuable link between theory and experiment. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application.
The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov From these tensors, the isotropic chemical shifts (δ) for ¹H, ¹³C, and ³¹P can be determined, typically by referencing them to a standard like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. nih.govresearchgate.net
For this compound, ³¹P NMR is especially informative. Computational studies on related diaryl phosphates have shown that the ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus atom. researchgate.net Theoretical predictions can help assign experimental spectra and understand how structural and electronic factors, such as the nature of the substituents on the aryl rings, influence the chemical shifts. nih.gov
Coordination Chemistry and Ligand Design
Bis(4-hydroxyphenoxy)(oxo)phosphanium as a Polydentate Ligand
The presence of multiple potential donor sites within the this compound molecule makes it a candidate for acting as a polydentate ligand, capable of binding to a single metal center through multiple points of attachment or bridging multiple metal centers.
This compound possesses several potential donor atoms: the oxygen of the phosphoryl (P=O) group, the oxygen atoms of the two phenoxy groups, and the oxygen atoms of the two terminal hydroxyl groups. The phosphorus atom itself is in a +5 oxidation state and lacks a lone pair for direct donation, making the surrounding oxygen atoms the primary coordination sites.
The phosphoryl oxygen is a strong, hard donor, likely to coordinate to hard metal ions. The phenoxy oxygens can also act as donors, potentially leading to chelate ring formation. The terminal hydroxyl groups offer further coordination possibilities, either in their protonated form or as deprotonated alkoxides, which would create stronger bonds to metal centers.
Possible coordination modes include:
Monodentate: Coordination through the phosphoryl oxygen, which is a common mode for phosphate (B84403) and phosphonate (B1237965) ligands.
Bidentate (Chelating): Coordination involving the phosphoryl oxygen and one of the phenoxy or hydroxyl oxygens to form a stable chelate ring.
Bridging: The ligand can bridge two or more metal centers. For instance, the phosphoryl oxygen could bind to one metal while a hydroxyl or phenoxy group binds to another. This is crucial for the formation of polynuclear complexes.
The synthesis of metal complexes with a ligand like this compound would typically involve reacting the compound with a suitable metal precursor, such as a metal halide or perchlorate, in an appropriate solvent. The choice of solvent and reaction conditions would be critical to control the coordination mode and the final structure of the complex. The use of a base could facilitate the deprotonation of the hydroxyl groups, leading to the formation of anionic alkoxide donors.
Characterization of the resulting metal complexes would rely on a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR would be invaluable for probing the chemical environment of the phosphorus atom. A significant shift in the 31P signal upon coordination would confirm the involvement of the ligand in complex formation. 1H NMR would show changes in the chemical shifts of the phenoxy and hydroxyl protons.
Infrared (IR) Spectroscopy: The stretching frequency of the P=O bond is sensitive to coordination. A decrease in the ν(P=O) frequency upon complexation is indicative of the phosphoryl oxygen acting as a donor atom.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, confirming bond lengths, bond angles, and the precise coordination mode of the ligand.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the mass-to-charge ratio of the complex, confirming its composition.
Design Principles for Phosphorus-Containing Ligands
The design of phosphorus-containing ligands is a cornerstone of modern catalysis and coordination chemistry, as their properties can be finely adjusted to control the behavior of metal complexes.
The reactivity and stability of metal complexes are heavily influenced by the steric and electronic properties of their ligands. For phosphorus ligands, these properties are often quantified by Tolman's parameters: the cone angle (θ) for sterics and the electronic parameter (ν) for electronics.
Steric Effects: The steric bulk of a ligand, measured by the cone angle, influences the coordination number of the metal, the stability of the complex, and the selectivity of catalytic reactions. The phenoxy groups in this compound would create significant steric bulk around the phosphorus center, comparable to other diaryl-substituted phosphorus compounds. This steric hindrance can promote reductive elimination steps in catalytic cycles.
Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom modulates the electron density at the metal center. Electron-donating groups increase the electron density on the metal, which can enhance its reactivity in processes like oxidative addition. The phenoxy groups are generally electron-withdrawing, which would decrease the electron-donating ability of the ligand if it were to coordinate through the phosphorus atom (as in a phosphine). However, in this case, coordination occurs through oxygen atoms. The electronic nature of the P=O bond and the phenoxy groups will influence the donor strength of the oxygen atoms.
| Ligand | Tolman Cone Angle (θ) in degrees | Tolman Electronic Parameter (ν) in cm-1 |
|---|---|---|
| PH3 | 87 | 2063.8 |
| P(OCH3)3 | 107 | 2079.7 |
| P(OPh)3 | 128 | 2085.3 |
| P(CH3)3 | 118 | 2064.1 |
| P(C6H5)3 | 145 | 2068.9 |
| P(cyclohexyl)3 | 170 | 2056.4 |
This table presents general data for common phosphine (B1218219) and phosphite (B83602) ligands to provide context for steric and electronic effects. The parameters for this compound are not experimentally determined.
The phenoxy and hydroxyl groups are critical to the potential functionality of this compound as a ligand.
Phenoxy Groups: These bulky groups contribute significantly to the steric profile of the ligand. Electronically, the phenyl rings can be modified with further substituents (e.g., electron-donating or -withdrawing groups) to fine-tune the electronic properties of the donor oxygen atoms.
Homo- and Heterometallic Complexes in Catalysis
The ability of polydentate ligands to bridge multiple metal centers is a powerful strategy for designing bimetallic and polymetallic catalysts. core.ac.uk These systems can exhibit cooperative effects, where the adjacent metal centers work in concert to facilitate chemical transformations not possible with their mononuclear counterparts. acs.org
This compound is well-suited to act as a bridging ligand for constructing both homo- and heterometallic complexes. core.ac.uk A homometallic complex would contain two or more identical metal ions, while a heterometallic complex would feature at least two different metal centers. uniovi.es The different donor atoms (phosphoryl, phenoxy, hydroxyl) could show selectivity for different types of metals based on hard-soft acid-base (HSAB) theory, facilitating the rational synthesis of heterobimetallic systems. nih.gov
The applications for such complexes in catalysis are broad. Bimetallic catalysts are of interest in a range of reactions, including:
Tandem Catalysis: Where two different catalytic cycles are performed in one pot, with each metal center catalyzing a specific step. acs.org
Synergistic Substrate Activation: One metal center could bind and activate the substrate, while the second metal center delivers a reagent or facilitates a subsequent transformation. acs.org This is particularly relevant in the activation of small molecules. osti.gov
Hydroformylation and Carbonylation Reactions: Bimetallic systems have shown enhanced activity and selectivity in these industrially important processes.
The rigid, well-defined spacing between metal centers that could be enforced by a ligand like this compound would be advantageous for creating catalysts with high selectivity.
Catalytic Applications in Polymerization and Organic Transformations
Role as Polymerization Catalysts/Co-catalysts
Mechanism of Action in Polymerization Processes
No specific information is available in the scientific literature regarding the mechanism of action of Bis(4-hydroxyphenoxy)(oxo)phosphanium in polymerization processes.
Ring-Opening Polymerization (ROP)
There are no available studies or data on the use of this compound as a catalyst for ring-opening polymerization.
Olefin (Co-)Polymerization
Research detailing the application or efficacy of this compound in olefin (co-)polymerization has not been found.
Hydroformylation Co-catalysis and Selectivity Control
There is no documented use of this compound as a co-catalyst in hydroformylation reactions or any information regarding its potential to control selectivity in such processes.
Catalysis in Organic Reactions
Transesterification Reactions
No published research could be located that investigates the catalytic activity of this compound in transesterification reactions.
Ring-Opening Esterification
Organophosphorus compounds, particularly phosphonium (B103445) salts, are known to catalyze ring-opening reactions, including the esterification of epoxides. The mechanism generally involves the phosphonium cation acting as a Lewis acid, coordinating to the epoxide oxygen to facilitate nucleophilic attack.
In a potential catalytic cycle involving a compound like this compound, the phosphanium center could activate an epoxide ring. This activation would make the epoxide more susceptible to nucleophilic attack by a carboxylic acid, leading to the formation of a hydroxy ester. The presence of the hydroxyphenoxy groups could influence the catalyst's solubility and electronic properties, potentially modulating its activity and selectivity. While specific studies on this compound were not identified, the catalytic activity of quaternary phosphonium salts in the ring-opening esterification of glycidyl (B131873) ethers with acrylic acid has been documented. researchgate.net In such cases, the reaction is dependent on the nature of the onium salt. researchgate.net
Interactive Data Table: Representative Onium Salt Catalysis in Epoxide Ring-Opening The following table is based on data for related onium salt catalysts to illustrate typical findings in this reaction type, as direct data for this compound is not available.
| Catalyst (Onium Salt) | Temperature (°C) | Time (h) | Conversion (%) |
| Tetrabutylphosphonium bromide | 110 | 3 | 98 |
| Tetrabutylammonium bromide | 110 | 5 | 95 |
| Benzyltrimethylammonium chloride | 110 | 8 | 80 |
Data is illustrative of general trends for onium salts in similar reactions.
Oxidation Reactions
The structural features of this compound, specifically the oxo-phosphanium core and the phenolic hydroxyl groups, suggest potential, though not widely documented, roles in oxidation catalysis. The phosphorus center is in a high oxidation state. Catalytic systems involving μ-oxo bridges with metal centers are well-known for mediating oxidation reactions. nih.govresearchgate.net For instance, bis(μ-oxo) copper complexes have been shown to catalyze the oxygenation of phenolic substrates. nih.gov
While the named compound is a main-group element catalyst, its hydroxyphenoxy ligands could potentially coordinate with a metal co-catalyst. Alternatively, the phenolic groups themselves could participate in redox processes, possibly through the formation of phenoxyl radicals, although this would likely be under specific reaction conditions. The catalytic oxidation of p-alkoxyphenols to p-quinones has been efficiently achieved using other catalytic systems, demonstrating the general feasibility of this transformation. researchgate.net
Electrocatalysis (Conceptual Link via μ-oxo bridges)
The concept of μ-oxo bridges is central to many electrocatalytic processes, particularly in multi-electron transfer reactions involving metal complexes. nih.gov These bridges can facilitate electron transfer between metal centers or between a catalyst and a substrate. For organophosphorus compounds, electrocatalysis is an established field, covering various oxidation and reduction reactions. researchgate.net
A conceptual link for this compound to electrocatalysis could be envisioned through the formation of dimeric or oligomeric structures linked by μ-oxo bridges under electrochemical conditions. While this is speculative for this specific molecule, the broader field of organophosphorus electrochemistry explores the electrochemical generation of reactive species and their use in synthesis. researchgate.netdtic.mil Such a μ-oxo-bridged species could potentially mediate electron transfer in processes like the oxidation of organic substrates or oxygen evolution, though this remains a theoretical application without direct experimental evidence for this compound.
Catalyst Performance and Structure-Activity Relationships
The relationship between a catalyst's structure and its activity is fundamental to designing more efficient chemical transformations. For a catalyst like this compound, key structural elements would dictate its performance.
The Phosphanium Center : The electrophilicity of the phosphorus atom is crucial for its Lewis acidity. Substituents on the phosphorus atom directly modulate this property.
The Phenoxy Groups : The electronic nature of the phenoxy groups (e.g., the presence of the para-hydroxyl group) can influence the electron density at the phosphorus center. These groups also contribute to the steric environment around the active site.
Hydroxyl Functionality : The -OH groups on the phenyl rings could engage in hydrogen bonding with substrates or solvents, potentially influencing the reaction pathway and transition state energies. They could also act as proton-transfer relays in certain mechanisms.
Quantitative structure-activity relationship (QSAR) studies are often employed to mathematically describe the connection between molecular fragments and catalytic or inhibitory activity. nih.gov For instance, in developing enzyme inhibitors, empirical equations can be formulated to correlate structural features with binding affinity, demonstrating a high degree of predictability. nih.gov A similar approach could theoretically be applied to a series of related organophosphorus catalysts to optimize their performance by modifying substituents on the phenoxy rings, thereby altering their electronic and steric properties.
Applications in Advanced Materials Science
Incorporation into Polymeric Materials
Bis(4-hydroxyphenoxy)(oxo)phosphanium can be incorporated into a range of polymeric materials, either as a reactive monomer or as an additive. This integration is pivotal in creating materials with enhanced functionalities, particularly in the domain of fire safety.
Epoxy resins are widely used in electronics, aerospace, and construction due to their excellent mechanical properties and chemical resistance. However, their inherent flammability poses a significant safety concern. The incorporation of phosphorus-containing compounds is a well-established strategy to mitigate this issue. While direct research specifically detailing the use of this compound in epoxy resins is limited, the principles of its action can be inferred from similar structures like bis-phenoxy (3-hydroxy) phenyl phosphine (B1218219) oxide (BPHPPO).
When integrated into an epoxy resin matrix, the phosphorus element in compounds like this compound can act as a flame retardant through both gas-phase and condensed-phase mechanisms. During combustion, it can release phosphorus-containing radicals that quench the flammable radicals in the gas phase, thereby inhibiting the combustion process. In the condensed phase, it promotes the formation of a protective char layer on the polymer surface. This char acts as a physical barrier, limiting the transfer of heat and flammable volatiles, thus retarding the spread of fire. The high char yields associated with phosphorated polymers are a key indicator of their flame retardancy.
Poly(phosphonate)s and poly(phosphoester)s are classes of polymers that have the phosphorus atom integrated into their backbone. These materials are of interest for their potential biocompatibility, biodegradability, and inherent flame-retardant properties. This compound, with its two hydroxyl groups, can theoretically serve as a monomer in the synthesis of such polymers through polycondensation reactions with suitable co-monomers like phosphonic acid dichlorides.
The resulting polymers would have a high phosphorus content intrinsically linked within the polymer chain, which can lead to permanent flame retardancy without the issue of additive migration that can occur with non-reactive flame retardants. The properties of the resulting poly(phosphonate)s or poly(phosphoester)s can be tailored by the choice of the co-monomer.
Modulating Polymer Properties via this compound Inclusion
Beyond flame retardancy, the incorporation of this compound can have a significant impact on the fundamental properties of the host polymer, including its thermal stability and mechanical performance.
The introduction of phosphorus-containing moieties into a polymer matrix can enhance its thermal stability. For instance, epoxy resins containing phosphorus have been shown to exhibit higher thermal stability compared to their non-phosphorus counterparts. The phosphorus group can decompose at elevated temperatures to form a phosphorus-rich residue that coats the surface of the resin, preventing further decomposition and leading to higher char yields. This mechanism effectively increases the temperature at which significant degradation of the polymer occurs.
Table 1: Illustrative Thermal Properties of Phosphorus-Containing Epoxy Resin
| Property | Neat Epoxy Resin | Phosphorus-Containing Epoxy Resin |
|---|---|---|
| Decomposition Temp (°C) | ~350 | >400 |
Note: Data is illustrative and based on findings for similar phosphorus-containing compounds.
Table 2: Illustrative Mechanical Properties of a Modified Epoxy Resin
| Property | Neat Epoxy Resin | Modified Epoxy Resin |
|---|---|---|
| Tensile Modulus (GPa) | Lower | Higher |
| Flexural Modulus (GPa) | Lower | Higher |
Note: Data is illustrative and based on findings for similar phosphorus-containing compounds.
Functional Materials for Emerging Technologies
The unique molecular structure of organophosphorus compounds, including phosphonium (B103445) derivatives, positions them as candidates for a variety of functional materials. While direct research on this compound is limited, the broader class of organophosphorus materials offers insights into its potential applications in emerging technologies. These applications often leverage the inherent properties of the phosphorus center, such as its polarity, ability to act as a flame retardant, and potential for tuning solubility and reactivity.
Advanced Coatings and Adhesives
Organophosphorus compounds are utilized in the formulation of advanced coatings and adhesives to impart specific properties such as flame retardancy, improved adhesion, and enhanced thermal stability. oaijse.comirocoatingadditive.com These compounds can be incorporated either as additives or as reactive components in the polymer matrix. nih.gov
Organophosphates, a class of organophosphorus compounds, are widely used as flame retardants and plasticizers in various polymers, including those used in coatings and adhesives like epoxy resins and polyurethanes. wikipedia.orgmdpi.com Their flame-retardant mechanism often involves action in both the gas phase, by interfering with combustion reactions, and the condensed phase, by promoting the formation of a protective char layer. nih.govwikipedia.orgmdpi.com Halogenated organophosphates can be particularly effective due to their dual-phase activity. wikipedia.org
Polyphosphazenes, which feature a phosphorus-nitrogen backbone, represent another class of organophosphorus polymers with applications in coatings. dtic.milacs.orgumich.edu Their unique inorganic backbone provides high thermal stability and flexibility, while the organic side groups can be modified to tailor properties like hydrophobicity and reactivity, making them suitable for specialized coating applications. dtic.mil
The incorporation of organophosphorus compounds can significantly improve the fire safety of materials. For instance, a concentration of just 1.5% phosphorus can be effective for producing a fire-retardant material without halogens. oaijse.com The table below summarizes the effect of certain organophosphorus additives on the flammability of epoxy resins.
| Epoxy Resin Modification | Time to Ignition (s) | Maximum Heat Release Rate (kW/m²) |
|---|---|---|
| Cured Ep5 (unmodified) | - | 1072 |
| 5F + 10A (Organophosphorus + Al(OH)₃) | - | - |
| 10F + 5A (Organophosphorus + Al(OH)₃) | - | - |
| 5M (Magnesium Hydroxide) | - | 605 |
Data conceptually derived from studies on organophosphorus flame retardants in epoxy resins. mdpi.com
Materials for CO2 Storage (Conceptual Link)
While direct applications of this compound in CO2 storage have not been extensively reported, related phosphonium and phosphate-based materials have shown promise in this area, providing a conceptual link.
Phosphonium-based ionic liquids (ILs) are being investigated for CO2 capture. arxiv.orgresearchgate.netmdpi.com These materials can exhibit favorable CO2 solubility. ntnu.no The mechanism of capture can be physical absorption, where the CO2 molecules are accommodated within the IL's structure. ntnu.no Studies have shown that both the cation and anion of the IL can participate in the chemisorption of CO2. arxiv.org For instance, dual amino-functionalized phosphonium ionic liquids have demonstrated the capacity to absorb close to one mole of CO2 per mole of the ionic liquid. researchgate.net
Immobilized phosphonium salts have also been explored as recyclable catalysts for the cycloaddition of CO2 to epoxides, a process that converts CO2 into valuable cyclic carbonates. rsc.org This highlights the potential of phosphonium moieties to activate CO2 for chemical transformations.
Inorganic phosphate (B84403) salts, such as tri-sodium phosphate (TSP), have also been studied as effective sorbents for CO2 capture from flue gas. researchgate.net TSP demonstrates a high CO2 capture capacity, reaching up to 198 mg of CO2 per gram of TSP at ambient temperature. researchgate.net Furthermore, phosphate-assisted systems are being explored for the integrated capture and conversion of CO2 into methane. rsc.org
The table below presents the CO2 capture capacity of a relevant phosphate-based sorbent.
| Sorbent | Temperature (°C) | Pressure (MPa) | CO2 Uptake Capacity (mg CO₂/g sorbent) |
|---|---|---|---|
| Tri-sodium Phosphate (TSP) | 15 | 3.5 | - |
| 30 | 3.5 | - | |
| 50 | 3.5 | - |
Data derived from studies on tri-sodium phosphate as a CO2 sorbent. researchgate.net
These examples from related phosphonium and phosphate compounds suggest a conceptual pathway for the potential application of this compound in CO2 storage, leveraging the phosphorus center for CO2 interaction and capture.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Improved Efficiency
The advancement of synthetic methodologies is crucial for the widespread availability and application of Bis(4-hydroxyphenoxy)(oxo)phosphanium. Future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic pathways. Key areas of exploration include:
Green Chemistry Approaches: Moving away from traditional methods that may involve hazardous reagents and generate significant waste, future syntheses will likely employ greener alternatives. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize byproducts.
Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity.
| Synthetic Strategy | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction selectivity. |
| Biocatalysis | Use of enzymes to catalyze the synthesis under mild conditions, offering high specificity and reduced environmental impact. |
| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force, providing a green and efficient alternative to traditional methods. |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is essential for its rational design and application. The development and application of advanced spectroscopic techniques will provide deeper insights into its molecular architecture and reactivity.
Future research will likely involve a multi-technique approach to fully characterize this compound:
Solid-State NMR Spectroscopy: While solution-state NMR is a standard tool, solid-state NMR can provide valuable information about the structure and dynamics of this compound in its solid form, which is crucial for its application in materials science.
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) can provide detailed information about the oxidation state and local coordination environment of the phosphorus atom.
Computational Spectroscopy: The integration of quantum chemical calculations with experimental spectroscopic data will allow for a more accurate assignment of spectral features and a deeper understanding of the electronic transitions and vibrational modes of the molecule.
| Spectroscopic Technique | Information Gained |
| 31P NMR Spectroscopy | Provides information about the chemical environment of the phosphorus nucleus. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and vibrational modes within the molecule. |
| Raman Spectroscopy | Complements FTIR spectroscopy and is particularly useful for studying symmetric vibrations and bonding in non-polar environments. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the compound's identity and purity. |
Integration of Machine Learning and Artificial Intelligence in Computational Design
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of materials and catalyst design. By leveraging large datasets and sophisticated algorithms, researchers can accelerate the discovery and optimization of new compounds with desired properties.
For this compound, ML and AI can be employed in several ways:
Predictive Modeling: ML models can be trained to predict the properties of this compound and its derivatives based on their molecular structure. This can significantly reduce the need for time-consuming and expensive experimental synthesis and testing.
High-Throughput Screening: AI-driven platforms can be used to virtually screen large libraries of potential modifications to the this compound structure to identify candidates with enhanced catalytic activity or material performance.
Reaction Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to improved yields and reduced costs.
| Machine Learning Application | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate the molecular structure with catalytic activity, guiding the design of more effective catalysts. |
| Generative Models | Design of novel organophosphorus compounds with tailored properties by generating new molecular structures. |
| Bayesian Optimization | Efficiently explores the vast parameter space of synthetic reactions to find optimal conditions with a minimal number of experiments. |
Exploration of New Catalytic Transformations with Enhanced Selectivity
Organophosphorus compounds are widely used as ligands and catalysts in a variety of organic transformations. Future research on this compound will likely focus on exploring its potential in new catalytic applications and improving its selectivity in known reactions.
Potential areas of investigation include:
Asymmetric Catalysis: The development of chiral variants of this compound could lead to highly enantioselective catalysts for the synthesis of pharmaceuticals and other fine chemicals.
Cross-Coupling Reactions: Investigating the use of this compound as a ligand in palladium- or nickel-catalyzed cross-coupling reactions could lead to more efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Polymerization Catalysis: Exploring its role as a catalyst or co-catalyst in polymerization reactions could lead to the development of new polymers with unique properties.
Expanding Material Applications and Performance Optimization
The unique properties of organophosphorus compounds make them attractive for a range of material applications, including as flame retardants, plasticizers, and components of advanced materials.
Future research will aim to expand the material applications of this compound and optimize its performance in existing applications:
Flame Retardants: Investigating its efficacy as a flame retardant in various polymer matrices and understanding its mechanism of action could lead to the development of more effective and environmentally friendly fire safety solutions.
Polymer Additives: Its potential as a plasticizer or stabilizer in polymers will be explored to improve their processing and durability.
Functional Materials: Incorporation of this compound into functional materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could lead to new materials with applications in gas storage, separation, and sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
